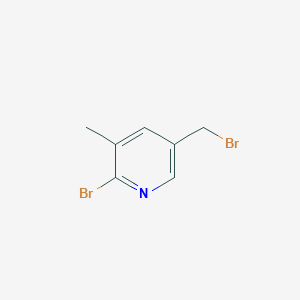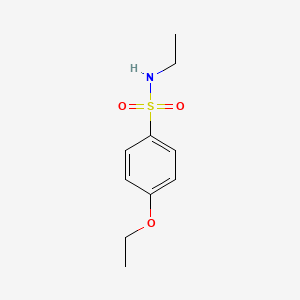
(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that belongs to the class of oxaphospholes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the oxaphosphole ring through cyclization reactions.
- Introduction of the tert-butyl group via alkylation reactions.
- Attachment of the dimethoxy-terphenyl moiety through cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other oxygen-containing derivatives.
Reduction: Formation of reduced species with lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.
Medicine
In medicine, derivatives of oxaphospholes have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole may find applications in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathways Involved: The compound may affect various biochemical pathways, including those related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole: can be compared with other oxaphospholes and related compounds, such as:
Uniqueness
The uniqueness of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole lies in its specific structural features, which may confer distinct chemical and biological properties. These features can make it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPLZIHZHBJCJB-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)


![9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid hydrochloride](/img/structure/B2414211.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)






![2-Cyano-N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2414226.png)

